N-(2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium-7-yl)acetamide;perchlorate
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Overview
Description
N-(2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium-7-yl)acetamide;perchlorate: is a complex organic compound with a unique structure that combines a pyrimido[2,1-a]phthalazin-5-ium core with an acetamide group and a perchlorate counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium-7-yl)acetamide typically involves the following steps:
Formation of the pyrimido[2,1-a]phthalazin-5-ium core: This step involves the cyclization of appropriate precursors under controlled conditions to form the core structure.
Introduction of the acetamide group: The acetamide group is introduced through a nucleophilic substitution reaction, where an appropriate acetamide precursor reacts with the pyrimido[2,1-a]phthalazin-5-ium core.
Addition of the perchlorate counterion: The final step involves the addition of perchloric acid to form the perchlorate salt of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium-7-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
N-(2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium-7-yl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique structure may make it useful in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium-7-yl)acetamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 7-Acetamido-2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium
- 7-Amino-2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium chloride
Uniqueness
N-(2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium-7-yl)acetamide is unique due to the presence of the acetamide group and the perchlorate counterion, which can influence its chemical properties and reactivity. This uniqueness can make it more suitable for specific applications compared to its similar compounds.
Properties
IUPAC Name |
N-(2,4-dimethylpyrimido[2,1-a]phthalazin-5-ium-7-yl)acetamide;perchlorate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O.ClHO4/c1-9-8-10(2)19-15(16-9)13-7-5-4-6-12(13)14(18-19)17-11(3)20;2-1(3,4)5/h4-8H,1-3H3;(H,2,3,4,5) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDLLJXJYDSDST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[N+]2C(=N1)C3=CC=CC=C3C(=N2)NC(=O)C)C.[O-]Cl(=O)(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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